molecular formula C19H20O2 B12661940 4,4'-Methylenebis(2-allylphenol) CAS No. 62386-37-2

4,4'-Methylenebis(2-allylphenol)

Cat. No.: B12661940
CAS No.: 62386-37-2
M. Wt: 280.4 g/mol
InChI Key: USBRHIZNALIOEI-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2-allylphenol): is an organic compound with the molecular formula C19H20O2 . It is characterized by the presence of two allylphenol groups connected by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(2-allylphenol) typically involves the condensation of allylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the two allylphenol units .

Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(2-allylphenol) may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as distillation and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenebis(2-allylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4,4’-Methylenebis(2-allylphenol) is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for the development of new antimicrobial agents .

Medicine: The compound’s phenolic structure suggests potential antioxidant properties, which could be explored for therapeutic applications in preventing oxidative stress-related diseases .

Industry: 4,4’-Methylenebis(2-allylphenol) is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2-allylphenol) involves its interaction with cellular membranes and proteins. The compound’s phenolic groups can disrupt bacterial cell walls, leading to cell lysis and death. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and its potential antimicrobial and antioxidant properties make it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

62386-37-2

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

4-[(4-hydroxy-3-prop-2-enylphenyl)methyl]-2-prop-2-enylphenol

InChI

InChI=1S/C19H20O2/c1-3-5-16-12-14(7-9-18(16)20)11-15-8-10-19(21)17(13-15)6-4-2/h3-4,7-10,12-13,20-21H,1-2,5-6,11H2

InChI Key

USBRHIZNALIOEI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)CC=C)O

Origin of Product

United States

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